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N-6-methyl-2-deoxyadenosine -

N-6-methyl-2-deoxyadenosine

Catalog Number: EVT-13523425
CAS Number:
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
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Product Introduction

Overview

N-6-methyl-2-deoxyadenosine is a modified nucleoside that falls under the category of purine 2'-deoxyribonucleosides. It is characterized by a methyl group attached to the nitrogen at the sixth position of the adenine base. This compound is not naturally occurring in human metabolism but has been identified in individuals exposed to it or its derivatives, indicating its relevance in studies of human exposure to chemical substances and environmental contaminants .

Source and Classification

N-6-methyl-2-deoxyadenosine belongs to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base linked to a sugar moiety, specifically 2-deoxyribose in this case, which lacks a hydroxyl group at the second carbon position. The compound has been identified in human blood, highlighting its significance in biological studies and potential health impacts .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-6-methyl-2-deoxyadenosine typically begins with the monomethoxytritylation of 2-deoxyadenosine. This process is followed by methylation at the N-6 position, utilizing various protective groups to prevent unwanted reactions during synthesis. One effective method involves N-chloroacetylation, which leads to the formation of N(6)-chloroacetyl-N(1)-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine. This intermediate can then be converted into its phosphoramidite derivative for incorporation into synthetic oligonucleotides .

Molecular Structure Analysis

Structure and Data

The molecular formula of N-6-methyl-2-deoxyadenosine is C11H15N5O3C_{11}H_{15}N_{5}O_{3}, with a molecular weight of approximately 265.27 g/mol. Its structure features a purine base (adenine) attached to a 2-deoxyribose sugar, with specific functional groups that influence its biological activity. The compound's exact mass is noted as 265.117489363 g/mol, and it has been characterized by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

The mechanism of action for N-6-methyl-2-deoxyadenosine involves its incorporation into DNA and RNA, where it can influence gene expression and cellular processes. It acts as an epigenetic marker that can regulate transcriptional activity through modifications in chromatin structure or direct interaction with transcription factors. Studies suggest that this compound may also play a role in DNA repair mechanisms and replication processes in both prokaryotic and eukaryotic cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-6-methyl-2-deoxyadenosine exhibits several notable physical properties:

  • Density: 1.72 g/cm³
  • Boiling Point: 603.6 °C at 760 mmHg
  • Flash Point: 318.8 °C
  • Water Solubility: Soluble in water
  • Appearance: Typically appears as a white to off-white powder
  • Storage Conditions: Recommended storage at −20 °C to maintain stability .

These properties are essential for understanding its behavior in laboratory settings and potential applications.

Applications

Scientific Uses

N-6-methyl-2-deoxyadenosine has several important applications in scientific research:

  1. Cancer Research: As an analogue of purine nucleosides, it exhibits antitumor activity, particularly against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
  2. Gene Regulation Studies: Its role as an epigenetic marker makes it valuable for studying gene expression regulation mechanisms in various organisms, including plants like Chlamydomonas reinhardtii and model organisms such as Drosophila .
  3. Synthetic Biology: The ability to incorporate this modified nucleoside into oligonucleotides allows for innovative approaches in genetic engineering and therapeutic development.
Epigenetic Mechanisms of m6dA in Eukaryotic Gene Regulation

Enzymatic Pathways for m6dA Deposition and Erasure

The dynamic regulation of N-6-methyl-2'-deoxyadenosine (m6dA) in eukaryotic genomes involves specialized enzymatic machinery for its deposition and removal. In mammals, the primary methyltransferase implicated in m6dA deposition is N6AMT1 (N-6 adenine-specific DNA methyltransferase 1), which contains a catalytic NPPY motif essential for methyl group transfer from S-adenosyl-l-methionine (SAM) to the N6 position of adenine [9]. This enzyme demonstrates sequence specificity for GATC and GANTC motifs, analogous to bacterial restriction-modification systems but adapted for eukaryotic regulatory functions [5] [9]. Beyond N6AMT1, evidence suggests that DNMT1 (DNA methyltransferase 1) – classically associated with cytosine methylation – may exhibit dual functionality as an m6dA writer in certain contexts. Structural analyses indicate that DNMT1 belongs to the MT-A70 domain-containing enzyme family, which includes RNA methyltransferases like METTL3, suggesting evolutionary conservation of adenine methylation capabilities [9] [10].

Demethylation of m6dA is mediated by ALKBH1 (Alkylation Repair Homolog 1) and FTO (Fat Mass and Obesity-Associated Protein), both members of the AlkB family of dioxygenases. These erasers catalyze oxidative demethylation via α-ketoglutarate and Fe²⁺-dependent mechanisms, enabling rapid epigenetic plasticity [9]. In neuronal tissues, demethylase activity exhibits striking region-specific and activity-dependent dynamics. For example, fear extinction training in mice triggers ALKBH1 downregulation in the infralimbic prefrontal cortex (ILPFC), concomitant with increased m6dA accumulation at synaptic genes [2]. Conversely, chronic stress upregulates FTO expression, reducing m6dA levels and dysregulating LINE1 retrotransposon silencing – a pathway implicated in neurodegenerative processes [1] [9].

Table 1: Eukaryotic m6dA Regulatory Enzymes

EnzymeFunctionCatalytic SpecificityBiological Impact
N6AMT1MethyltransferaseGATC/GANTC motifsActivity-dependent gene regulation
DNMT1MethyltransferaseContext-dependentEmbryonic development, gene body methylation
ALKBH1Demethylase6mA in dsDNA/ssDNANeuronal plasticity, stress response
FTODemethylasePreferential for 3mT/6mALearning and memory, retrotransposon silencing
NMAD-1 (C. elegans)DemethylaseGenome-wideTransgenerational inheritance, fertility

Genome-Wide Mapping of m6dA in Activity-Induced Transcriptional Programs

Promoter and Coding Sequence Enrichment in Fear Extinction Models

High-resolution mapping using DpnI-seq and UHPLC-MRM-MS/MS has revealed precise spatiotemporal patterns of m6dA deposition during neuronal activation. In fear extinction models, adult mice exhibit m6dA accumulation at 2,033,704 G(m6dA)TC sites genome-wide, representing 30.49% of all GATC motifs in the mouse genome [2]. This methylation is enriched at specific genomic features:

  • +1 bp downstream of transcription start sites (TSS)
  • +4 bp from start codons within coding sequences (CDS)
  • Promoters of synaptic plasticity genes (e.g., Bdnf, Gabrd, Rab3a)

Notably, extinction-trained mice show 306,207 unique m6dA sites compared to retention controls, with differential methylation most pronounced in promoter (34.1%), 5'-UTR (21.3%), and CDS (18.7%) regions [2] [3]. This spatial distribution facilitates transcriptional activation by reducing histone H3K27me3 repressive marks and potentially inhibiting Polycomb repressive complex 2 (PRC2) activity at target promoters [5]. The brain-derived neurotrophic factor (Bdnf) P4 promoter exemplifies this mechanism, where m6dA accumulation correlates with increased Bdnf exon IV mRNA expression – a molecular prerequisite for successful fear extinction memory [2] [3].

Table 2: Genomic Distribution of m6dA in Neuronal Activation Models

Genomic Regionm6dA Enrichment (%)Functional AssociationKey Gene Examples
Promoter34.1Transcriptional activation, H3K27me3 lossBdnf, Homer2
5'-UTR21.3Translation initiation regulationGabrr3, Rab3a
Coding Sequence18.7Elongation efficiency, splicing modulationActin, Ubiquitin
Intergenic15.9LINE retrotransposon silencingLINE1 elements

Correlation Between m6dA Occupancy and Synaptic Gene Expression

The relationship between m6dA occupancy and synaptic gene expression involves both direct and indirect regulatory mechanisms. Approximately 84% of differentially methylated genes during fear extinction exhibit increased expression, with the most significant gene ontology cluster being "synapse" (p=1.2×10⁻⁷) [2]. This regulation operates through:

  • Transcription factor binding modulation: m6dA in TGANTCA motifs reduces JUN family TF affinity by 3-5 fold, derepressing synaptic genes [5]
  • Chromatin accessibility: m6dA-enriched regions show increased DNase I hypersensitivity (+2.8-fold) and H3K4me3 activation marks [4]
  • RNA granule trafficking: Synapse-localized lncRNAs (e.g., Gas5 variant) form complexes with m6dA-associated readers like G3BP2 and CAPRIN1 to regulate activity-dependent RNA condensate dynamics [7]

The functional significance of this epigenetic-epitranscriptomic crosstalk is evident in motor neurons (MNs), where m6dA hypomethylation in amyotrophic lateral sclerosis (ALS) models causes dysregulation of 35 synapse-related lncRNAs and aberrant expression of high-risk ALS genes like TARDBP and C9ORF72 [4] [7]. Notably, restoration of m6dA homeostasis via FTO inhibition rescues MN degeneration by normalizing the expression of synaptic genes, confirming the mechanistic link between m6dA occupancy and synaptic function [4].

Table 3: Synaptic Genes Regulated by m6dA Methylation

Gene Symbolm6dA Enrichment SiteBiological FunctionRegulation Direction
BdnfPromoter (P4)Neuronal survival, synaptic plasticityUpregulated
Gabrd5'-UTRGABA receptor signalingUpregulated
Homer2Coding sequenceGlutamate receptor scaffoldingUpregulated
TARDBPPromoter/IntronRNA processing, ALS pathogenesisDownregulated (in ALS)
SYT1Gene bodySynaptic vesicle fusionUpregulated

Properties

Product Name

N-6-methyl-2-deoxyadenosine

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)

InChI Key

DYSDOYRQWBDGQQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

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